molecular formula C22H26O6 B12316647 D-Glucitol, bis-O-[(4-methylphenyl)methylene]- CAS No. 93379-37-4

D-Glucitol, bis-O-[(4-methylphenyl)methylene]-

Cat. No.: B12316647
CAS No.: 93379-37-4
M. Wt: 386.4 g/mol
InChI Key: LQAFKEDMOAMGAK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification of D-Glucitol, bis-O-[(4-methylphenyl)methylene]-

Systematic IUPAC Name Derivation

The systematic IUPAC name for D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is (1S,2S)-1-[(4R)-2-(4-methylphenyl)-1,3-dioxolan-4-yl]-2-[(4S)-2-(4-methylphenyl)-1,3-dioxolan-4-yl]ethane-1,2-diol . This name reflects the compound’s stereochemistry and functional group arrangement:

  • Core Structure : The parent molecule is ethane-1,2-diol, with two hydroxyl groups at positions 1 and 2.
  • Substituents : Each hydroxyl group is etherified with a 1,3-dioxolane ring. These rings are further substituted at the 2-position with 4-methylphenyl groups (p-tolyl groups).
  • Stereochemical Descriptors :
    • The ethane-1,2-diol backbone has (1S,2S) configuration.
    • The dioxolane rings exhibit (4R) and (4S) configurations, indicating their spatial orientation relative to the ethane core .

The name adheres to IUPAC rules by prioritizing functional groups (diols), followed by substituents (dioxolane rings and p-tolyl groups), and specifying stereochemistry.

Table 1: Key Components of the IUPAC Name
Component Description
(1S,2S) Stereochemistry of ethane-1,2-diol backbone
1,3-dioxolan-4-yl Five-membered cyclic ether substituents
4-methylphenyl Aromatic substituents at the 2-position of each dioxolane ring

Alternative Chemical Designations and Trade Names

This compound is recognized by multiple synonyms and registry identifiers:

  • Di(p-tolylidene)sorbitol : Emphasizes the two p-tolylidene (4-methylbenzylidene) groups attached to sorbitol .
  • Bis(p-methylbenzylidene)sorbitol : Highlights the bis-benzylidene modification with methyl substituents .
  • CAS Registry Number : 54686-97-4 .
  • UNII Identifier : 8BW8T2H5TX .

While trade names are less commonly used in academic literature, the compound is frequently referenced by its IUPAC name or abbreviated descriptors in industrial contexts, such as polymer additive formulations.

Structural Relationship to Sorbitol Derivatives

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- belongs to the sorbitol benzylidene acetal family, where hydroxyl groups of sorbitol are protected as cyclic acetals. Key structural comparisons include:

  • Parent Compound : Sorbitol (D-glucitol), a hexitol with six hydroxyl groups.
  • Modification : Two hydroxyl groups (typically at the 1,3 and 2,4 positions) are converted to 1,3-dioxolane rings via reaction with 4-methylbenzaldehyde .
  • Stereochemical Complexity : The acetal formation introduces chiral centers, resulting in distinct diastereomers. The (1S,2S,4R,4S) configuration distinguishes this compound from simpler benzylidene derivatives .
Structural Comparison with Related Compounds
Compound Substituents Key Differences
Dibenzylidene sorbitol (DBS) Phenyl groups Lacks methyl substituents on aromatic rings
Di(p-ethylbenzylidene)sorbitol 4-ethylphenyl groups Longer alkyl chains on aromatic rings

The addition of methyl groups to the benzylidene moieties enhances the compound’s thermal stability and solubility in nonpolar solvents, making it advantageous for applications requiring controlled release or polymer compatibilization .

Figure 1: Structural Representation

The molecular structure features:

  • A central ethane-1,2-diol backbone.
  • Two 1,3-dioxolane rings, each fused to a 4-methylphenyl group.
  • Stereochemical arrangements that dictate its three-dimensional conformation and reactivity .

Properties

IUPAC Name

1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860672
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
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Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-12-0, 93379-37-4, 54686-97-4
Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- typically involves the reaction of D-glucitol (sorbitol) with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the hydroxyl groups of D-glucitol and the aldehyde groups of 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Identity and Properties

  • Chemical Name: D-Glucitol, bis-O-[(4-methylphenyl)methylene]-
  • CAS Number: 54686-97-4
  • Molecular Formula: C22H26O6
  • Molecular Weight: 386.5 g/mol

The compound is characterized as a bis-acetal formed from D-glucitol and 4-methylbenzaldehyde. Its structural properties suggest potential utility in various applications due to its chemical stability and reactivity.

Industrial Applications

1. Nucleating and Clarifying Agent:
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is primarily used as a nucleating and clarifying agent in polyolefins, especially polypropylene. This application enhances the clarity and mechanical properties of polymer products.

Table 1: Industrial Uses of D-Glucitol, bis-O-[(4-methylphenyl)methylene]-

Application AreaSpecific UseBenefits
Polymer IndustryNucleating agent in polypropyleneImproved clarity and mechanical strength
Thin Wall Injection MoldingMolding agentEnhanced product quality
Film Sheet ExtrusionClarifying agentBetter optical properties
Blow MoldingNucleating agentIncreased durability

Toxicological Profile

The safety assessment of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- indicates that it has a low toxicity profile. Studies show an LD50 greater than 2,100 mg/kg in rats, suggesting it is relatively safe for industrial use. Additionally, it has been classified as a non-irritant for skin and eyes in animal testing.

Environmental Impact

The biodegradability studies indicate that D-Glucitol, bis-O-[(4-methylphenyl)methylene]- does not readily biodegrade, with rates below 10% over 28 days in laboratory conditions. This aspect raises considerations for its environmental impact when used in industrial applications.

Mechanism of Action

The mechanism of action of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it can modulate enzyme activity and affect metabolic pathways related to carbohydrate processing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of bis-benzylidene sorbitol derivatives. Key structural analogues include:

Compound Name Substituents CAS RN Molecular Formula Key Applications Regulatory SML (Plastics)
D-Glucitol, bis-O-[(4-methylphenyl)methylene]- 4-methylphenyl 87826-41-3 C22H26O6 PP foams, food packaging 0.32%
1,3:2,4-Dibenzylidene-D-sorbitol Phenyl (no methyl group) 32647-67-9 C20H22O6 Nonionic surfactant, organic synthesis Not regulated
1,3:2,4-Bis-O-[(4-chlorophenyl)methylene]-D-glucitol 4-chlorophenyl 82203-23-4 C20H20Cl2O6 Specialty polymers (antimicrobial?) No data
1,3-O-(4-chlorophenyl)-2,4-O-(4-methylphenyl)-D-glucitol Mixed 4-Cl and 4-methylphenyl 88449-66-5 C21H23ClO6 Experimental (limited commercial use) No data

Key Structural Differences:

  • Substituent Effects: The 4-methyl group enhances thermal stability and compatibility with nonpolar polymers like PP compared to the unsubstituted phenyl variant . Chlorinated derivatives (e.g., 4-Cl) may offer flame retardancy but face stricter regulatory scrutiny.
  • Molecular Weight : Methyl substitution increases molecular weight (C22H26O6 vs. C20H22O6), affecting melt viscosity and nucleation efficiency .

Market and Commercial Use

  • Dominant Applications : The methyl variant dominates in automotive PP foams due to its balance of performance and regulatory compliance .

Research Findings and Industrial Relevance

  • Foam Injection Molding : Blending the methyl-substituted derivative with low-modulus PP reduces bubble size by 40% and improves surface finish to near-solid quality .
  • Thermal Stability : The 4-methyl group raises the decomposition temperature by ~15°C compared to the parent compound, enhancing processing safety .

Biological Activity

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is a derivative of D-glucitol (sorbitol), modified with two methylene bridges connecting to para-methylphenyl groups. Its molecular formula is C22H26O6C_{22}H_{26}O_6. The structure can be represented as follows:

D Glucitol bis O 4 methylphenyl methylene \text{D Glucitol bis O 4 methylphenyl methylene }

Biological Activity

1. Antimicrobial Properties
Research indicates that D-Glucitol, bis-O-[(4-methylphenyl)methylene]- exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-negative bacteria, particularly those classified under the ESKAPE pathogens, which include Acinetobacter baumannii and Pseudomonas aeruginosa .

2. Antidiabetic Potential
The compound has been evaluated for its antidiabetic properties. In silico studies suggest that it may interact with key enzymes involved in glucose metabolism, potentially aiding in blood sugar regulation . Its structural analogs have shown promise in inhibiting certain pathways associated with diabetes.

3. Cytotoxic Effects
Preliminary studies have reported cytotoxic effects of D-Glucitol derivatives on cancer cell lines. The compound's ability to induce apoptosis in specific cancer types has been noted, although further research is required to elucidate the underlying mechanisms .

Case Studies

Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, D-Glucitol, bis-O-[(4-methylphenyl)methylene]- was tested against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Antidiabetic Mechanisms
A molecular docking study assessed the binding affinity of D-Glucitol with key enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV). The findings suggested that the compound binds effectively to these targets, which could lead to decreased postprandial glucose levels.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against ESKAPE pathogens
AntidiabeticInhibits α-glucosidase and DPP-IV
CytotoxicInduces apoptosis in cancer cell lines

Table 2: In Silico Evaluation Results

EnzymeBinding Affinity (kcal/mol)Remarks
α-glucosidase-7.5Strong interaction
Dipeptidyl peptidase IV-8.0Potential inhibitor

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